8-Aminoquinoline N-Oxide
Overview
Description
8-Aminoquinoline N-Oxide is a nitrogen-containing heterocyclic compound derived from quinoline. It is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound features an amino group at the 8th position and an N-oxide functional group, which significantly influences its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
8-Aminoquinoline N-Oxide, similar to its analogues primaquine and tafenoquine , is effective against the liver stages of Plasmodium infections . It targets the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria .
Mode of Action
This mechanism involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Biochemical Pathways
This compound affects the biochemical pathways related to the life cycle of Plasmodium parasites. It is effective against the liver stages of Plasmodium infections, thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria . It targets the dormant form of the parasite (the hypnozoite) in the liver, which can persist for months and re-emerge much later to cause clinical disease .
Pharmacokinetics
Its analogue tafenoquine has a much longer elimination half-life compared with primaquine (14 days versus 6 hours), which may suggest similar properties for this compound .
Result of Action
The result of the action of this compound is the prevention of relapsing malaria as well as causal prophylaxis for malaria infections . By targeting the liver stages of the malaria parasite, it prevents infection of erythrocytes and any signs of clinical disease .
Action Environment
It is known that a major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals . This suggests that genetic factors in the patient population can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
8-Aminoquinoline N-Oxide plays a significant role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with various enzymes and proteins within the Plasmodium species, the parasite responsible for malaria. One of the key interactions is with the enzyme dihydrofolate reductase (DHFR), which is crucial for the parasite’s folate metabolism. By inhibiting DHFR, this compound disrupts the synthesis of nucleotides, thereby hindering the parasite’s ability to replicate . Additionally, it interacts with cytochrome P450 enzymes, which are involved in its metabolic activation and detoxification .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it targets the liver stages of Plasmodium, effectively eliminating the dormant hypnozoite forms of the parasite . This action is crucial for preventing malaria relapse. The compound also influences cell signaling pathways by generating reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in infected cells . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in the parasite’s life cycle .
Molecular Mechanism
The molecular mechanism of this compound involves several key steps. Initially, the compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can form covalent bonds with biomolecules, resulting in enzyme inhibition or activation. For instance, the inhibition of DHFR by this compound prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis . Additionally, the compound induces oxidative stress by generating ROS, which can damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade upon prolonged exposure to light and heat . In vitro studies have shown that the antimalarial effects of this compound are sustained over several days, with a gradual decline in efficacy due to metabolic degradation . Long-term studies in vivo have indicated that repeated administration can lead to cumulative effects on cellular function, including potential toxicity in non-target cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively clears Plasmodium infections without significant adverse effects . At higher doses, it can induce hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This toxicity is attributed to the generation of ROS and the subsequent oxidative damage to red blood cells . Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative deamination and hydroxylation, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The metabolic flux of this compound is influenced by the activity of specific enzymes, which can vary among individuals .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound interacts with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific tissues, such as the liver, are critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also accumulate in organelles such as mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinoline N-Oxide typically involves the oxidation of 8-aminoquinoline. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinoline N-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide can be reduced back to the parent 8-aminoquinoline using reducing agents like zinc and acetic acid.
Substitution: The amino group at the 8th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Zinc, acetic acid.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Further oxidized quinoline derivatives.
Reduction: 8-Aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Aminoquinoline N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline-based drugs.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases by reducing oxidative stress.
Industry: Utilized in the development of functional materials and as a precursor for the synthesis of other heterocyclic compounds.
Comparison with Similar Compounds
8-Aminoquinoline: The parent compound without the N-oxide group.
Primaquine: An antimalarial drug with a similar quinoline structure.
Tafenoquine: Another antimalarial drug with structural similarities.
Uniqueness: 8-Aminoquinoline N-Oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances its potential as a redox-active compound, making it valuable in various research applications.
Properties
IUPAC Name |
1-oxidoquinolin-1-ium-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLDXAYDSGTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344169 | |
Record name | 8-Aminoquinoline N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92339-84-9 | |
Record name | 8-Aminoquinoline N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Aminoquinoline N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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